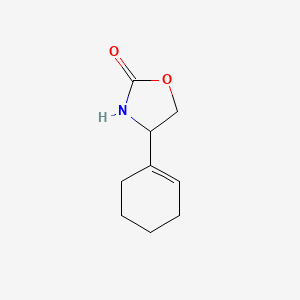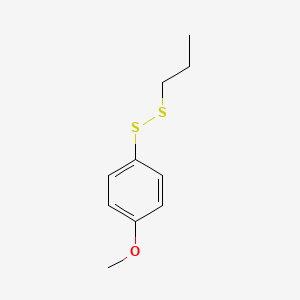
1-Methoxy-4-(propyldisulfanyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-4-(propyldisulfanyl)benzene is an organic compound with the molecular formula C10H14OS2 It is characterized by a benzene ring substituted with a methoxy group and a propyldisulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methoxy-4-(propyldisulfanyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1-methoxy-4-iodobenzene with propyl disulfide in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methoxy-4-(propyldisulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the disulfide bond to thiol groups using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, facilitated by the electron-donating methoxy group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Applications De Recherche Scientifique
1-Methoxy-4-(propyldisulfanyl)benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-methoxy-4-(propyldisulfanyl)benzene involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and electron donation, while the propyldisulfanyl group can undergo redox reactions. These interactions can modulate biological pathways and chemical reactions, leading to various effects.
Comparaison Avec Des Composés Similaires
- 1-Methoxy-4-(propylthio)benzene
- 1-Methoxy-4-(propyloxy)benzene
- 1-Methoxy-4-(propylamino)benzene
Comparison: 1-Methoxy-4-(propyldisulfanyl)benzene is unique due to the presence of the disulfide bond, which imparts distinct redox properties compared to its analogs with thio, oxy, or amino groups. This uniqueness makes it valuable for specific applications where redox activity is crucial.
Propriétés
Numéro CAS |
914264-51-0 |
|---|---|
Formule moléculaire |
C10H14OS2 |
Poids moléculaire |
214.4 g/mol |
Nom IUPAC |
1-methoxy-4-(propyldisulfanyl)benzene |
InChI |
InChI=1S/C10H14OS2/c1-3-8-12-13-10-6-4-9(11-2)5-7-10/h4-7H,3,8H2,1-2H3 |
Clé InChI |
ATVYJLRMGVZGCP-UHFFFAOYSA-N |
SMILES canonique |
CCCSSC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridin-2-yl}methanol](/img/structure/B12602244.png)
![3-[(1-Ethoxyethyl)sulfanyl]propan-1-OL](/img/structure/B12602247.png)
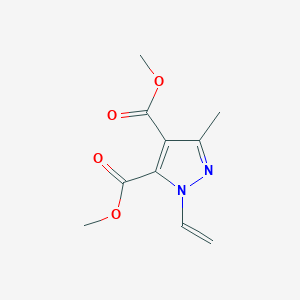
![N-[2-(1-Benzofuran-2-yl)pyridin-3-yl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12602257.png)
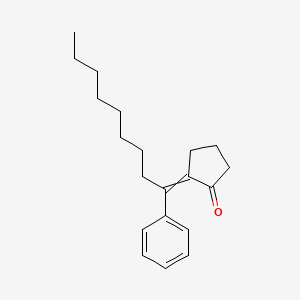
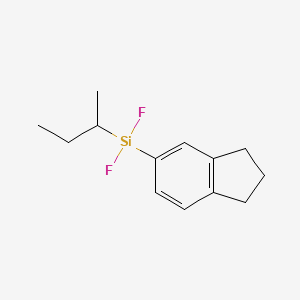

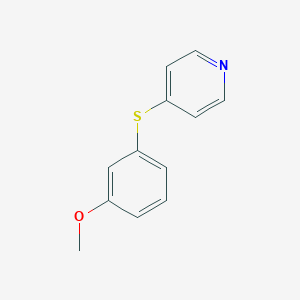
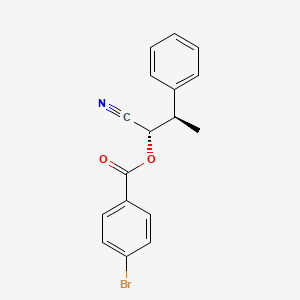
![{2-[Di(propan-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B12602288.png)

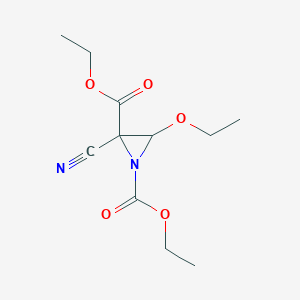
![Urea, N-(benzo[b]thien-2-ylmethyl)-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B12602325.png)
